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  • Product: N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
  • CAS: 1016517-56-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

An In-Depth Technical Guide to N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of N-(4-Bromo-3-methylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. We will explore its chemical structure, physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, and a thorough spectroscopic characterization. Furthermore, this document elucidates the molecule's reactivity profile and discusses its potential applications, particularly as a scaffold in drug discovery programs. Safety and handling protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic workflows.

Introduction

N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is a tailored chemical intermediate that incorporates several key functional groups: a substituted aromatic ring, an amide linkage, and a reactive alkyl chloride terminus. The strategic placement of the bromo, methyl, and chloro groups makes this molecule a highly valuable building block. The bromine atom serves as a handle for cross-coupling reactions, the amide bond provides structural rigidity and hydrogen bonding capabilities common in bioactive molecules, and the terminal alkyl chloride offers a site for nucleophilic substitution, often enabling intramolecular cyclization to form heterocyclic structures. This guide aims to provide a deep, practical understanding of this compound, moving from its fundamental properties to its synthesis and potential applications.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is foundational to its application.

Chemical Identity
PropertyValue
IUPAC Name N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
CAS Number 1016517-56-8[1]
Molecular Formula C₁₁H₁₃BrClNO
Molecular Weight 290.58 g/mol
Canonical SMILES CC1=C(C=C(C=C1)Br)NC(=O)CCCCl
Structural Analysis

The molecule's structure is defined by a 4-chlorobutanamide moiety attached to the nitrogen of 4-bromo-3-methylaniline. The spatial arrangement and electronic nature of these groups dictate its reactivity.

Caption: Chemical structure of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide.

Predicted Physicochemical Properties

These properties, estimated using computational models, are critical for applications in drug development, such as predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyPredicted ValueSignificance
LogP (Octanol-Water Partition) 3.9 - 4.2Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) 29.1 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1The amide N-H group.
Hydrogen Bond Acceptors 1The amide carbonyl oxygen.
pKa (Most Acidic) ~13.5 (Amide N-H)The amide proton is weakly acidic.
pKa (Most Basic) ~ -2.5 (Carbonyl O)The carbonyl oxygen is weakly basic.

Synthesis and Mechanism

The synthesis of the title compound is a robust and scalable process rooted in fundamental organic chemistry principles. The primary transformation is the formation of an amide bond, a reaction of paramount importance in pharmaceutical manufacturing.[2][3]

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection across the amide C-N bond, identifying 4-bromo-3-methylaniline and a 4-chlorobutyric acid derivative as the key precursors. Using the highly reactive 4-chlorobutanoyl chloride is the most direct and efficient synthetic strategy.

Retrosynthesis cluster_precursors Starting Materials Target N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide Disconnect C-N Amide Disconnection Target->Disconnect Aniline 4-Bromo-3-methylaniline Disconnect->Aniline AcylChloride 4-Chlorobutanoyl chloride Disconnect->AcylChloride

Caption: Retrosynthetic pathway for the target molecule.

Key Starting Materials
  • 4-Bromo-3-methylaniline (CAS: 6933-10-4): A solid with a melting point of 80-82 °C.[4] It is commercially available or can be synthesized from 2-bromo-5-nitrotoluene via reduction.[5]

  • 4-Chlorobutanoyl chloride (CAS: 4635-59-0): A highly reactive, colorless liquid that serves as a potent acylating agent.[6][7] It is sensitive to moisture and decomposes in water.[6] It is typically synthesized via the ring-opening chlorination of γ-butyrolactone.[7][8]

Detailed Synthesis Protocol

This protocol describes the nucleophilic acyl substitution reaction between the amine and the acyl chloride. The choice of an inert aprotic solvent is critical to prevent hydrolysis of the acyl chloride, and a non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.

Protocol:

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-3-methylaniline (1.0 eq).

  • Solvent and Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of aniline) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath. This is a crucial step to control the exothermic reaction between the highly reactive acyl chloride and the amine.[]

  • Reagent Addition: Dissolve 4-chlorobutanoyl chloride (1.1 eq) in a small volume of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide as a solid.

Mechanistic Insights

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of 4-bromo-3-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The added base neutralizes the resulting HCl, preventing the protonation of the starting amine which would render it non-nucleophilic.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.[10]

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.5-7.8 (m, 2H, Ar-H), δ 7.1-7.3 (m, 1H, Ar-H), δ 7.5 (br s, 1H, N-H), δ 3.65 (t, 2H, -CH₂-Cl), δ 2.50 (t, 2H, -CO-CH₂-), δ 2.35 (s, 3H, Ar-CH₃), δ 2.20 (quintet, 2H, -CH₂-CH₂-CH₂-).
¹³C NMR (CDCl₃, 100 MHz)δ 170-172 (C=O), δ 138-140 (Ar-C), δ 130-135 (Ar-C), δ 120-125 (Ar-C), δ 115-120 (Ar-C-Br), δ 44-46 (-CH₂-Cl), δ 37-39 (-CO-CH₂-), δ 28-30 (-CH₂-CH₂-CH₂-), δ 21-23 (Ar-CH₃).
IR (ATR) ν 3300 cm⁻¹ (N-H stretch), ν 3050 cm⁻¹ (Ar C-H stretch), ν 2950 cm⁻¹ (Aliphatic C-H stretch), ν 1670 cm⁻¹ (Amide I, C=O stretch), ν 1540 cm⁻¹ (Amide II, N-H bend), ν 700-800 cm⁻¹ (C-Cl stretch), ν 550-650 cm⁻¹ (C-Br stretch).[11]
Mass Spec (EI) M⁺ peaks at m/z 290, 292, 294 (due to Br and Cl isotopes). Key fragments: loss of Cl (m/z ~255), loss of the butanoyl chain, and fragments corresponding to the 4-bromo-3-methylaniline cation.

Reactivity and Potential Applications

The synthetic utility of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.

Reactivity Profile
  • Alkyl Chloride Terminus: The primary alkyl chloride is a moderately reactive electrophile, susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, azides). This site is often exploited for intramolecular cyclization. For instance, under basic conditions, the amide nitrogen can be deprotonated and subsequently act as an intramolecular nucleophile, displacing the chloride to form a lactam ring system (e.g., a pyrrolidinone derivative).

  • Aryl Bromide Moiety: The bromine atom on the aromatic ring is a key functional group for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, vinyl, alkynyl, or amino substituents.[12][13] This provides a powerful tool for library synthesis and lead optimization in drug discovery.

Role in Medicinal Chemistry

This compound is an excellent scaffold for building more complex molecules. The butanamide linker provides a flexible spacer, while the two reactive handles allow for systematic modification to explore structure-activity relationships (SAR). For example, the terminal chloride can be displaced to introduce various side chains, while the aryl bromide can be used to modulate electronic properties or introduce new binding motifs via cross-coupling.

Workflow for Further Derivatization

The following workflow illustrates the potential for creating a diverse library of compounds from this single intermediate.

Caption: Potential derivatization pathways for the title compound.

Safety and Handling

As a novel chemical intermediate, a full toxicological profile is not available. Therefore, safety precautions must be derived from the properties of its precursors and functional groups.

Hazard Identification
  • Precursors: The starting material 4-bromo-3-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. 4-Chlorobutanoyl chloride is corrosive and reacts with water.[14]

  • Product: The final product should be handled as a potentially hazardous substance. It is expected to be a skin and eye irritant. Inhalation of dust should be avoided.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood, especially during weighing and transfers where dust may be generated.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity at two distinct sites, and straightforward synthesis make it an attractive building block for the construction of complex molecular architectures and diverse compound libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their work.

References

  • Fujioka, H., & Murai, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved February 17, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 17, 2026, from [Link]

  • Pearson Education. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 17, 2026, from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • PubChem. (n.d.). N-(4-Bromo-3-chloro-2-methylphenyl)acetamide. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Ottokemi. (n.d.). 4-Bromo-3-methylaniline, 97% 6933-10-4. Retrieved February 17, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Bromo-3-chlorophenyl)acetamide. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US20040030183A1 - Method for producing N-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound N-(4-bromo-2-methylphenyl)butanamide.
  • US EPA. (n.d.). N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide. Retrieved February 17, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved February 17, 2026, from [Link]

  • US EPA. (n.d.). Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)-. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5- propylthiophene-2-carboxamide. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). N-(4-bromo-3-methylphenyl)-2-chloroacetamide (C9H9BrClNO). Retrieved February 17, 2026, from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Benzamide, N-decyl-N-methyl-4-bromo-. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved February 17, 2026, from [Link]

  • KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved February 17, 2026, from [Link]

  • University of Nebraska–Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved February 17, 2026, from [Link]

  • Filo. (2024, December 9). 6.50 The IUPAC name of the following compound is A) 4-bromo-3-chlroformyl... Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Solubility Profiling & Thermodynamic Analysis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

Topic: Solubility of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide (CAS: 214281-84-0 or similar analog series) is a critical pharmaceutical intermediate. It is frequently employed in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic active pharmaceutical ingredients (APIs). Structurally, it comprises a lipophilic halogenated aromatic core (4-bromo-3-methylaniline moiety) linked to a reactive alkyl chloride tail via an amide bond.

Understanding the solubility of this compound is not merely an academic exercise; it is the bottleneck for:

  • Reaction Yield: Optimizing solvent choice for nucleophilic substitutions (e.g., cyclization to form quinazolines).

  • Purification: Designing cooling crystallization or anti-solvent precipitation processes.

  • Green Chemistry: Minimizing solvent waste by selecting high-capacity solvents.

This guide provides a rigorous framework for determining, modeling, and predicting the solubility behavior of this specific intermediate, synthesizing established thermodynamic principles with practical experimental protocols.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, we must establish a theoretical baseline based on the "Like Dissolves Like" principle and structural analysis.

Structural Dissection
  • Hydrophobic Domain: The 4-bromo-3-methylphenyl ring is highly lipophilic. This suggests poor solubility in water and high affinity for non-polar or moderately polar organic solvents.

  • H-Bonding Domain: The amide linker (-NH-CO-) acts as both a hydrogen bond donor and acceptor. This facilitates solubility in polar protic solvents (alcohols) and polar aprotic solvents (ketones, esters).

  • Reactive Tail: The 4-chlorobutyl chain adds slight polarity but primarily contributes to van der Waals interactions.

Predicted Solvent Ranking

Based on structural analogs (e.g., N-(4-bromophenyl)acetamide), the expected solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.
Ketones/Esters Acetone, Ethyl AcetateHigh Dipole-dipole; moderate H-bonding acceptance.
Alcohols Methanol, Ethanol, IPAModerate H-bonding dominates; alkyl chain length reduces solubility (MeOH > EtOH > IPA).
Aromatics Toluene, XyleneLow-Moderate

-

stacking interactions with the phenyl ring.
Alkanes/Water Hexane, WaterVery Low Mismatch in polarity; high hydrophobic effect.

Standardized Experimental Methodologies

To generate publication-quality data (Mole Fraction


), two methodologies are industry standards: the Static Gravimetric Method  and the Dynamic Laser Monitoring Method .
Method A: Dynamic Laser Monitoring Technique (Recommended)

This method eliminates sampling errors and is ideal for generating polythermal solubility curves quickly.

Protocol Steps:
  • Preparation: Charge a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a mechanical stirrer.
  • Dissolution: Heat the mixture until the solid completely dissolves (clear solution).

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

  • Detection: A laser beam passes through the solution. A photodiode measures transmittance.

  • Nucleation Point: When transmittance drops sharply (turbidity onset), record the temperature (

    
    ). This is the saturation temperature for the known mole fraction.
    
  • Iteration: Add more solvent to the same vessel and repeat to find the next equilibrium point.

Method B: Static Analytical (Gravimetric) Method

Best for validation at specific isotherms (e.g., 298.15 K, 303.15 K).

  • Saturation: Add excess solid to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (

    
     0.05 K) for 24–48 hours.
    
  • Settling: Stop agitation and allow phases to separate (2–4 hours).

  • Sampling: Withdraw the supernatant using a syringe filter (0.45

    
    m, pre-heated to 
    
    
    
    ).
  • Analysis: Weigh the sample, evaporate the solvent, and weigh the dry residue to calculate mass fraction (

    
    ).
    
Workflow Visualization

The following diagram illustrates the decision logic for selecting and executing the solubility measurement.

SolubilityProtocol Start Start: Select Solvent System Choice Choose Methodology Start->Choice Laser Dynamic Laser Method (Polythermal) Choice->Laser Speed/Full Curve Grav Static Gravimetric Method (Isothermal) Choice->Grav High Precision/Single Point Prep1 Weigh Solute/Solvent (Known Composition) Laser->Prep1 Heat Heat to Clear Solution Prep1->Heat Cool Cool at 2 K/h Heat->Cool Detect Laser Transmittance Drop (Record T) Cool->Detect Model Thermodynamic Modeling (Apelblat/van't Hoff) Detect->Model Data Input Sat Saturate with Excess Solid Grav->Sat Equil Shake 48h @ Constant T Sat->Equil Filter Filter Supernatant Equil->Filter Dry Evaporate & Weigh Residue Filter->Dry Dry->Model Data Input

Figure 1: Decision matrix and workflow for solubility determination.

Thermodynamic Modeling Framework

Raw data must be correlated using thermodynamic models to calculate enthalpy (


) and entropy (

) of dissolution. These parameters explain the mechanism of dissolution.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived via regression analysis.
    
  • Utility: Excellent for interpolation within the measured temperature range.

van't Hoff Equation

Used to extract thermodynamic properties.



  • Interpretation:

    • If the slope (

      
      ) is negative, dissolution is endothermic  (
      
      
      
      ), meaning solubility increases with temperature (typical for this class of amides).
    • 
      : Gibbs free energy, calculated as 
      
      
      
      .
Thermodynamic Logic Map

ThermoLogic Input Experimental Data (x1 vs T) Regress Regression Analysis Input->Regress Apelblat Apelblat Model (Curve Fitting) Regress->Apelblat VantHoff van't Hoff Model (Mechanism) Regress->VantHoff Result Process Design (Cooling vs. Anti-solvent) Apelblat->Result Solubility Prediction CalcH Calculate Enthalpy (ΔH) VantHoff->CalcH CalcS Calculate Entropy (ΔS) VantHoff->CalcS CalcG Calculate Gibbs Energy (ΔG) CalcH->CalcG CalcS->CalcG CalcG->Result Driving Force

Figure 2: Thermodynamic modeling workflow for interpreting solubility data.

Process Application: Crystallization Strategy

The ultimate goal of measuring solubility is to design a purification process. For N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, the data informs the following strategies:

A. Cooling Crystallization[1]
  • Ideal Solvent: A solvent with a steep solubility curve (high positive coefficient

    
     in Apelblat).
    
  • Candidate: Ethanol or Ethyl Acetate .

  • Mechanism: Dissolve at high T (e.g., 60°C) where solubility is high. Cool to 5°C where solubility drops significantly, forcing precipitation of pure crystals.

B. Anti-Solvent Crystallization
  • Ideal System: High solubility in Solvent A + Very low solubility in Solvent B.

  • Candidate Pair: Acetone (Solvent) + Water (Anti-solvent).

  • Mechanism: Dissolve the amide in Acetone. Slowly add Water. The hydrophobic nature of the 4-bromo-3-methylphenyl group will cause the compound to crash out as the solvent polarity increases.

References

  • Solubility Measurement Standards

    • Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Molecular Liquids. Link (Demonstrates the Apelblat methodology for similar kinase inhibitor intermediates).

    • Zhang, C., et al. (2018). "Solubility and Thermodynamic Functions of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide in 15 Individual Pure Solvents." Journal of Chemical & Engineering Data.
  • Synthetic Context

    • BenchChem. (2025).[1] "Technical Guide to 4-Bromo-N-chlorobenzamide Solubility." BenchChem Technical Library. Link (Provides the general solubility framework for halo-benzamides).

    • MDPI. (2021). "Regioselective Synthesis of Thiophene Carboxamides." Molecules. Link (Discusses similar bromo-amide intermediates and purification via ethyl acetate/hexane systems).

  • Thermodynamic Theory

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. Link

Sources

Foundational

Technical Guide: A Preclinical Development Framework for N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide as a Novel Covalent Inhibitor in Oncology

Abstract This guide outlines a comprehensive preclinical strategy for the investigation of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a compound with significant, yet unexplored, therapeutic potential. Based on its d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive preclinical strategy for the investigation of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a compound with significant, yet unexplored, therapeutic potential. Based on its distinct chemical architecture—specifically the presence of a 4-chlorobutanamide moiety—we hypothesize that this molecule functions as a targeted covalent inhibitor (TCI). TCIs represent a burgeoning class of therapeutics, particularly in oncology, valued for their ability to form a permanent bond with their target protein, leading to enhanced potency and a prolonged duration of action.[1][2] This document provides a detailed, scientifically-grounded framework for researchers and drug development professionals to systematically evaluate this compound, from initial target identification and validation through to lead optimization and preliminary safety profiling. We present a series of self-validating experimental protocols and workflows designed to rigorously test our central hypothesis and establish a foundation for its potential clinical translation.

Introduction and Scientific Rationale

The field of drug discovery has seen a renaissance in the development of covalent inhibitors, a class of molecules once sidelined due to concerns over off-target toxicity.[1] Modern approaches have enabled the design of highly selective TCIs that offer durable, potent inhibition of even challenging drug targets.[3] As of late 2023, twelve such inhibitors have been approved for cancer treatment, targeting proteins like BTK, EGFR, and KRAS.[3]

The structure of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide contains two key features that underpin its potential as a TCI:

  • The "Warhead": The 4-chlorobutanamide group is an electrophilic moiety. The terminal carbon atom is susceptible to nucleophilic attack from an amino acid residue on a target protein, forming a stable, irreversible covalent bond.

  • The "Guidance System": The N-(4-Bromo-3-methylphenyl) group provides the structural backbone for reversible binding. This portion of the molecule is responsible for guiding the warhead to a specific binding pocket on the target protein, ensuring selectivity before the covalent bond is formed.

This guide, therefore, posits that N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is a prime candidate for development as a TCI. The following sections detail a logical, phase-gated preclinical workflow to explore this potential.

Foundational Hypothesis Workflow

The entire research program is predicated on a central, testable hypothesis. The following diagram illustrates the logical flow from the compound's structure to a preclinical proof-of-concept.

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation Pathway A Compound Structure N-(4-Bromo-3-methylphenyl) -4-chlorobutanamide B Identification of Electrophilic 'Warhead' (4-chlorobutanamide) A->B Structural Analysis C Hypothesis: Compound is a Targeted Covalent Inhibitor (TCI) B->C Functional Inference D Phase 1: Target Identification & Mechanism Validation C->D Initiates Research Program E Phase 2: Cellular & In Vitro Efficacy Profiling D->E F Phase 3: In Vivo Proof-of-Concept & Safety Assessment E->F

Caption: Logical flow from structural analysis to the proposed experimental pathway.

Physicochemical Properties and Synthesis Overview

While no specific biological activity for N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide has been documented in peer-reviewed literature, its synthesis is achievable through standard organic chemistry techniques. The general approach involves the acylation of 4-bromo-3-methylaniline with 4-chlorobutanoyl chloride.

PropertyPredicted/Known ValueSource/Method
Molecular Formula C₁₁H₁₃BrClNOCalculated
Molecular Weight 290.58 g/mol Calculated
General Synthesis Route Amide coupling of 4-bromo-3-methylaniline and 4-chlorobutanoyl chlorideStandard Synthetic Organic Chemistry Principles
Related CAS Number 940734-78-1 (for isomer N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide)BLDpharm Chemical Supplier[4]

Phase 1: Target Identification and Mechanism Validation

The primary objective of this phase is to identify the protein target(s) of the compound and to confirm its covalent binding mechanism. Given the prevalence of TCIs in oncology, kinases are a high-priority target class.[5] However, an unbiased approach is crucial.

Experimental Workflow: Unbiased Target Discovery

We will employ a chemoproteomics platform to identify targets in a native biological context, which is a powerful tool for covalent drug discovery.[2]

G A Cancer Cell Lysate (e.g., from a panel of oncogene-addicted lines) B Incubate with N-(4-Bromo-3-methylphenyl) -4-chlorobutanamide A->B C Control: Incubate with DMSO (vehicle) A->C D Proteolytic Digestion (e.g., Trypsin) B->D C->D E LC-MS/MS Analysis (Liquid Chromatography- Tandem Mass Spectrometry) D->E F Data Analysis: Identify Peptides with Mass Shift Corresponding to Compound Adduct E->F G Candidate Target Protein(s) Identified F->G

Caption: Chemoproteomics workflow for identifying covalent targets.

Protocol: Intact Protein Mass Spectrometry for Covalent Binding Confirmation

Objective: To provide direct evidence of a 1:1 covalent binding event between the compound and a purified candidate protein identified from the chemoproteomics screen.

Materials:

  • Purified recombinant candidate protein (e.g., a kinase).

  • N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide (10 mM stock in DMSO).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 10 µM of the purified protein with 50 µM of the compound in a final volume of 50 µL of Assay Buffer. Prepare a vehicle control with DMSO.

  • Incubation: Incubate the reaction at room temperature for 2 hours to allow for covalent bond formation.

  • Sample Cleanup: Desalt the protein sample using a C4 ZipTip or equivalent method to remove unbound compound and non-volatile salts.

  • Mass Spectrometry Analysis: Elute the protein directly into the mass spectrometer. Acquire data in intact protein mode.

  • Data Analysis: Deconvolute the resulting mass spectrum. Compare the mass of the protein from the compound-treated sample to the vehicle control. A mass increase corresponding to the molecular weight of the compound minus HCl (254.01 Da) confirms a single covalent binding event.

Self-Validation: The control (protein + DMSO) provides the baseline mass. The experimental sample must show a specific mass shift predicted by the covalent adduction. The absence of this shift would invalidate the covalent binding hypothesis for this target.

Phase 2: Cellular and In Vitro Efficacy Profiling

Once a primary target is validated, this phase aims to quantify the compound's potency and its effect on cancer cell biology.

Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

Objective: To measure the compound's ability to engage its target inside living cells.

Materials:

  • Cancer cell line engineered to express the target protein as a NanoLuc® fusion.

  • NanoBRET™ fluorescent tracer specific for the target protein's ligand-binding site.

  • N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well white assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in Opti-MEM. Add to the cells and incubate for a specified time (e.g., 2 hours).

  • Tracer Addition: Add the fluorescent tracer to all wells at its predetermined optimal concentration.

  • Signal Detection: Add the Nano-Glo® Substrate/Inhibitor mixture. Read the plate on a luminometer capable of measuring both the donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value, representing the concentration at which 50% of the target is engaged.

Causality: A low IC₅₀ value in this assay directly demonstrates that the compound can enter the cell and bind to its intended target with high affinity.

Protocol: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Materials:

  • Panel of cancer cell lines (including those with and without high expression of the target protein).

  • N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide.

  • Complete cell culture medium.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Trustworthiness: The protocol's validity is enhanced by using a panel of cell lines. A significantly lower GI₅₀ in cells dependent on the target protein compared to those that are not provides strong evidence of on-target activity.

Phase 3: In Vivo Proof-of-Concept and Safety Assessment

This final preclinical phase evaluates the compound's efficacy and tolerability in a living organism, typically using a mouse model.

Experimental Workflow: Xenograft Efficacy Study

G A Implant Human Cancer Cells (expressing the target) subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into - Vehicle Control Group - Treatment Group(s) (different doses) B->C D Administer Compound (e.g., daily via oral gavage) for 21-28 days C->D E Monitor Tumor Volume and Body Weight 2-3 times per week D->E F Terminal Endpoint: - Collect Tumors for  Pharmacodynamic Analysis - Collect Tissues for  Toxicity Assessment E->F G Data Analysis: Compare Tumor Growth Inhibition (TGI) between groups F->G

Caption: Workflow for a standard in vivo tumor xenograft study.

Key Endpoints and Data Presentation

All quantitative data from the in vivo study should be summarized for clear interpretation.

ParameterMetricVehicle Control GroupTreatment Group (X mg/kg)
Efficacy Tumor Growth Inhibition (TGI) at Day 210% (by definition)Calculate % TGI
Tolerability Maximum Mean Body Weight LossRecord %Record %
Target Engagement % Target Occupancy in Tumor Tissue0%Measure via ex vivo assay
Pharmacodynamics % Inhibition of Downstream Biomarker0%Measure via Western/ELISA

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven framework for evaluating N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide as a potential therapeutic agent. Its chemical structure is highly suggestive of a targeted covalent inhibitor, a modality with proven clinical success in oncology.[6] The successful execution of the outlined phases—from unbiased target discovery and mechanistic validation to robust in vivo efficacy testing—would build a compelling data package. Positive results would warrant further investigation into full ADME/Tox profiling, formulation development, and ultimately, IND-enabling studies to move this promising molecule toward clinical trials.

References

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Bishnoi, A., et al. (2024). Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. European Journal of Medicinal Chemistry. [Link]

  • Singh, J., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Evotec. (n.d.). Covalent Drug Discovery. Retrieved February 18, 2026, from [Link]

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Exploratory

Biological activity profile of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

An In-Depth Technical Guide to Elucidating the Biological Activity Profile of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide Executive Summary N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide represents a novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Biological Activity Profile of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

Executive Summary

N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide represents a novel chemical entity whose biological activities have not been extensively characterized in publicly accessible literature. Its structure, featuring a halogenated aromatic ring and a reactive alkyl chloride moiety, suggests a potential for interaction with biological systems, possibly through covalent modification of protein targets. This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of this compound's biological activity profile. Authored for researchers and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. It provides a roadmap for synthesis, initial broad-spectrum screening, and subsequent mechanistic elucidation. Detailed, field-tested protocols for key assays are provided, alongside the scientific rationale for their selection. The objective is to equip research teams with a robust strategy to thoroughly characterize this and other novel chemical entities, transforming a molecule of unknown potential into a well-defined lead candidate for further development.

Introduction and Rationale: Deconstructing the Molecule

The journey to characterize a novel chemical entity begins with a thorough analysis of its structure to generate initial hypotheses about its potential biological functions. The structure of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide contains two key regions: the substituted aromatic head and the reactive side chain.

  • The N-(4-Bromo-3-methylphenyl) Moiety: This group dictates the compound's foundational physicochemical properties. The presence of bromine and a methyl group on the phenyl ring significantly influences its lipophilicity, which in turn affects membrane permeability and potential for binding to hydrophobic pockets in protein targets. Halogens like bromine can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to ligand-target binding affinity.[1][2]

  • The 4-Chlorobutanamide Side Chain: The terminal chloroalkane is a moderately reactive electrophile. This feature raises a critical hypothesis: the compound may act as a covalent inhibitor, forming a permanent bond with a nucleophilic residue (such as cysteine or histidine) in a target protein. The amide linkage provides structural rigidity and potential hydrogen bonding interactions, common features in many pharmacologically active molecules.[3]

Given these features, a primary hypothesis is that N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is a potential covalent modulator of enzyme activity, with likely applications in oncology or infectious disease, fields where targeted covalent inhibitors have shown significant promise. This guide outlines a systematic approach to test this hypothesis.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Mechanistic Elucidation (If Hit) cluster_3 Phase 4: Optimization Compound N-(4-Bromo-3-methylphenyl) -4-chlorobutanamide Synthesis Chemical Synthesis & Characterization Compound->Synthesis Propose Route Cytotoxicity Cytotoxicity Screening (Cancer & Normal Cell Lines) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (Bacteria & Fungi) Synthesis->Antimicrobial Apoptosis Cell Death Mechanism (Apoptosis vs. Necrosis) Cytotoxicity->Apoptosis Cytotoxic Hit TargetID Target Identification (e.g., Kinase Panel) Apoptosis->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway SAR Structure-Activity Relationship (SAR) Pathway->SAR Validated Target InVivo In Vivo Model Testing (Zebrafish/Mouse) SAR->InVivo

Caption: Overall research workflow for characterizing the compound.

Synthesis and Physicochemical Characterization

Before any biological assessment, the compound must be synthesized with high purity and its identity unequivocally confirmed.

Proposed Synthetic Pathway

The most direct route to N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is the nucleophilic acyl substitution between 4-bromo-3-methylaniline and 4-chlorobutanoyl chloride. This is a standard amidation reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-bromo-3-methylaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a mild base such as triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction.

  • Reagent Addition: Add 4-chlorobutanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.[4][5]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance
Molecular Weight291.59 g/mol Adherence to Lipinski's Rule of Five for drug-likeness.
LogP (octanol/water)~3.5Indicates good lipophilicity and potential for cell membrane permeability.
H-Bond Donors1The amide N-H group can participate in hydrogen bonding.
H-Bond Acceptors1The amide carbonyl oxygen can accept hydrogen bonds.
Polar Surface Area29.1 ŲInfluences cell permeability and solubility.
Note: Values are estimations from chemical software and require experimental validation.

Broad-Spectrum Biological Screening

The initial screening phase is designed to identify any significant biological activity across broad categories, primarily cytotoxicity and antimicrobial effects. This wide-net approach maximizes the chances of detecting a relevant biological function.

Protocol 1: In Vitro Cytotoxicity Assessment

Rationale: This assay determines the compound's effect on cell viability. A panel of cancer cell lines alongside a non-malignant cell line is crucial to identify cancer-specific cytotoxicity and a preliminary therapeutic window.[6][7] The MTT assay, which measures mitochondrial metabolic activity, is a robust and widely used method for this purpose.[8][9]

Methodology:

  • Cell Plating: Seed cells from different cancer lines (e.g., MCF-7 [breast], A549 [lung]) and a non-cancerous control (e.g., 3T3 fibroblasts) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.

Table 2: Example Cytotoxicity Data Presentation
Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)
MCF-7Breast Cancer5.29.6
A549Lung Cancer8.16.2
3T3Normal Fibroblast50.1-
SI = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.

Mechanistic Elucidation of Cytotoxic Activity

Should the initial screening reveal potent and selective cytotoxicity against cancer cells, the next phase focuses on understanding the underlying mechanism of action.

G Hit Cytotoxicity Hit (IC50 < 10 µM in MCF-7) Mechanism Determine Cell Death Mechanism Hit->Mechanism Is it apoptosis? Target Identify Molecular Target Mechanism->Target Annexin V+/PI- Pathway Validate Pathway Modulation Target->Pathway e.g., Kinase X inhibited Lead Lead Compound Pathway->Lead

Caption: Workflow for mechanistic investigation of a cytotoxic hit.

Protocol 2: Distinguishing Apoptosis from Necrosis

Rationale: It is critical to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Apoptosis is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

Methodology:

  • Cell Treatment: Treat the sensitive cancer cell line (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Hypothetical Target Class: Protein Kinases

Rationale: The 4-chlorobutanamide moiety suggests the compound could be a covalent inhibitor. Protein kinases are a major class of drug targets in oncology, and many approved kinase inhibitors form covalent bonds with a cysteine residue near the active site. Therefore, screening for kinase inhibition is a logical next step.

Approach:

  • Broad Kinase Panel Screening: Submit the compound to a commercial service for screening against a large panel of several hundred human kinases (e.g., KinomeScan™ or similar platforms). This provides a broad overview of potential targets.

  • Hit Validation: If the primary screen identifies specific kinase "hits" (e.g., >90% inhibition at 10 µM), validate these hits using in-house biochemical assays. This typically involves measuring the kinase's ability to phosphorylate a substrate peptide in the presence of varying concentrations of the inhibitor to determine an IC₅₀ value.

  • Mechanism of Inhibition: Conduct experiments to confirm covalent modification. This can be done using mass spectrometry to identify the compound adducted to the target kinase or by demonstrating time-dependent inhibition that is not reversed by dilution.

G Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ext_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor N-(4-Bromo-3-methylphenyl) -4-chlorobutanamide Inhibitor->RAF Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Summary and Future Directions

This guide has outlined a comprehensive and logical framework for the initial biological characterization of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide. The proposed workflow progresses from synthesis and broad-spectrum screening to detailed mechanistic studies, guided by the compound's chemical structure.

A positive outcome from this research plan would be the identification of a specific molecular target and a validated mechanism of action. The next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the parent compound to improve potency, selectivity, and drug-like properties. For example, modifying the substitution pattern on the phenyl ring or changing the length of the alkylating side chain could yield valuable insights.[1]

  • In Vivo Efficacy and Toxicity: Testing the compound in animal models, such as zebrafish embryos for developmental toxicity or mouse xenograft models for anticancer efficacy, is a critical step toward preclinical development.[6]

  • ADME/Tox Profiling: A comprehensive assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties is essential for its development as a potential therapeutic agent.

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously elucidate the biological activity profile of this novel compound, paving the way for its potential development as a valuable tool or therapeutic agent.

References

  • Qing, W., & Zhang, W. (2009). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2313. [Link]

  • GSRs. 3-BROMO-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUTANAMIDE. gsrs.ncats.nih.gov. [Link]

  • Ptaszek, B., et al. (2024). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]

  • Piekus-Słomka, N., et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 27(24), 8946. [Link]

  • Ahmad, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6692. [Link]

  • PubChem. N-(4-Bromo-3-chloro-2-methylphenyl)acetamide. pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Ho, Y. (2025). Development of Inhibitors for N-Terminal Acetyltransferase D. Purdue University Graduate School. [Link]

  • Zhou, M., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Bar, S. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1300. [Link]

  • Ríos-Guevara, A., et al. (2024). From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. International Journal of Molecular Sciences, 25(7), 3737. [Link]

  • Dorn, T. V., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(23), 8436. [Link]

  • Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Jasinski, J. P., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o436. [Link]

  • Shivaraj, et al. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Journal of Applicable Chemistry. [Link]

  • Kaur, G., & Kumar, V. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Drug Discovery and Pharmacology. [Link]

  • PubChemLite. N-(4-bromo-3-methylphenyl)-2-chloroacetamide (C9H9BrClNO). pubchemlite.org. [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5- propylthiophene-2-carboxamide. Semantic Scholar. [Link]

  • Figshare. Collection - Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N‑Methyltransferase Bisubstrate Inhibitors - Journal of Medicinal Chemistry. [Link]

  • PubChem. N-(4-Bromo-3-chlorophenyl)acetamide. pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. [Link]

  • Moo-Puc, R., et al. (2016). Cytotoxic studies and in vitro effects of trans-3,4,4',5-tetramethoxystilbene, a bioactive compound isolated from Lonchocarpus punctatus Kunth. Journal of the Mexican Chemical Society, 60(3), 132-138. [Link]

  • ResearchGate. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

Document ID: AN-CM2026-0218 Abstract This document provides a comprehensive guide for the synthesis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a valuable intermediate in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CM2026-0218

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a valuable intermediate in medicinal chemistry and drug development. The protocol details the N-acylation of 4-Bromo-3-methylaniline with 4-chlorobutyryl chloride. We elucidate the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this key synthetic building block.

Introduction and Scientific Background

N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. The molecule incorporates a substituted aniline moiety and a reactive chlorobutyl chain, making it amenable to a wide range of subsequent chemical transformations, such as cyclization reactions or nucleophilic substitutions.

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry.[1] The reaction proceeds via a nucleophilic acyl substitution, where the nucleophilic nitrogen atom of 4-Bromo-3-methylaniline attacks the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This well-established reaction is highly efficient but requires careful control of conditions to ensure high yield and purity. A base is critically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Reaction Scheme and Mechanism

Scheme 1: Synthesis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-Bromo-3-methylaniline attacks the carbonyl carbon of 4-chlorobutyryl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the chloride ion as a leaving group and forming the stable amide bond. The triethylamine base then quenches the liberated proton and the chloride ion to form triethylammonium chloride.

Materials and Reagents

Proper reagent handling and quality are paramount for the success of this synthesis. All reagents should be of high purity, and solvents should be anhydrous unless otherwise specified.

Reagent/MaterialChemical FormulaM.W. ( g/mol )RoleNotes
4-Bromo-3-methylanilineC₇H₈BrN186.05Starting Material (Nucleophile)Purity >97%.[2][3] Store in a cool, dark place.
4-chlorobutyryl chlorideC₄H₆Cl₂O141.00Acylating Agent (Electrophile)Reacts with moisture; handle under inert atmosphere.[4][5]
Triethylamine (Et₃N)C₆H₁₅N101.19BaseScavenges HCl byproduct. Should be distilled and dry.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade is required.
Hydrochloric Acid (HCl)HCl36.46Work-up ReagentUsed as a 1 M aqueous solution for washing.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Work-up ReagentSaturated aqueous solution for neutralization.
Brine (sat. NaCl)NaCl58.44Work-up ReagentSaturated aqueous solution for washing.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentFor drying the organic phase.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, maintaining the stoichiometric ratios.

4.1. Reaction Setup

  • Equip a 100 mL oven-dried, two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a dropping funnel.

  • Maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • To the flask, add 4-Bromo-3-methylaniline (1.86 g, 10.0 mmol, 1.0 eq.).

  • Add 20 mL of anhydrous Dichloromethane (DCM) to the flask to dissolve the aniline.

  • Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 eq.) to the stirred solution.

  • Cool the flask to 0 °C using an ice-water bath.

4.2. Acylation Reaction

  • In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.23 mL, 11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DCM.

  • Add the 4-chlorobutyryl chloride solution dropwise to the cooled, stirred aniline solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours.

4.3. Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • The reaction is complete when the starting aniline spot is no longer visible by TLC.

4.4. Work-up and Isolation

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl solution (to remove excess triethylamine).

    • 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 20 mL of brine (to remove residual water).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4.5. Purification

  • The crude product, a solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The expected product is a white to off-white solid.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant_Prep Dissolve 4-Bromo-3-methylaniline and Triethylamine in anhydrous DCM Cooling Cool mixture to 0 °C Reactant_Prep->Cooling Addition Dropwise addition of 4-chlorobutyryl chloride solution Cooling->Addition Stirring Stir at room temperature (2-4 hours) Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Wash_Acid Wash with 1 M HCl Monitoring->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallize from Ethanol/Isopropanol Evaporation->Recrystallization Final_Product N-(4-Bromo-3-methylphenyl) -4-chlorobutanamide Recrystallization->Final_Product

Caption: Workflow for the synthesis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide.

Safety Precautions and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 4-chlorobutyryl chloride is corrosive and reacts violently with water; handle with extreme care.[6] Triethylamine is flammable and has a strong odor.

  • Troubleshooting:

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive amine (protonated).Ensure a sufficient amount of base (1.2 eq.) is used to neutralize the HCl byproduct.
Wet solvent or glassware.Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the acyl chloride.
Degraded 4-chlorobutyryl chloride.Use a fresh bottle or newly opened container of the acyl chloride.
Formation of Multiple Byproducts Reaction temperature too high.Maintain cooling during the initial addition of the acyl chloride to prevent side reactions.
Low Yield after Work-up Product loss during aqueous washes.Ensure proper phase separation and minimize the formation of emulsions. If necessary, back-extract the aqueous layers with DCM.
Difficulty in Crystallization Product is impure.If recrystallization fails, purify the product using column chromatography on silica gel.

References

  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • PrepChem. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • Google Patents. (n.d.). CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride.
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Chlorobutanamide Derivatives

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering robust capabilities for separating, identifying, and quantifying impurities.[1][2] This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for the purity analysis of chlorobutanamide derivatives, a class of compounds with significant potential in medicinal chemistry.

Chlorobutanamide and its derivatives are characterized by a butanamide backbone with a chlorine substituent at various positions (e.g., 2-chlorobutanamide, 3-chlorobutanamide, 4-chlorobutanamide).[3][4][5] These structures present unique challenges for chromatographic separation due to their polarity and potential for multiple interaction modes. This guide will navigate the complexities of method development, from initial screening to final validation, providing a comparative analysis of different chromatographic conditions to achieve optimal separation.

The Strategic Framework for HPLC Method Development

A successful HPLC method is not the result of a single experiment but rather a systematic process of optimization. The goal is to develop a method that is not only selective for the main analyte and its potential impurities but is also robust and reliable for routine use.[6]

Our development strategy is visualized in the workflow below:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening A->B Guides initial choices C Preliminary Gradient Elution B->C Identifies promising conditions D Mobile Phase Fine-Tuning (pH, Organic Modifier, Buffer) C->D Proceed with best candidates E Column Parameter Optimization (Stationary Phase, Dimensions) D->E Iterative process F Temperature & Flow Rate Adjustment E->F Refining separation G Forced Degradation Studies F->G Optimized method ready for validation H Validation according to ICH Q2(R1) Guidelines G->H Demonstrates stability-indicating nature I Method Finalization & Documentation H->I Ensures regulatory compliance Mobile_Phase_Optimization MobilePhase Mobile Phase pH pH MobilePhase->pH OrganicModifier Organic Modifier (ACN vs. MeOH) MobilePhase->OrganicModifier Buffer Buffer Concentration MobilePhase->Buffer Resolution Resolution pH->Resolution RetentionTime Retention Time pH->RetentionTime OrganicModifier->Resolution OrganicModifier->RetentionTime PeakShape Peak Shape Buffer->PeakShape

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of established and modern analytical methodologies for the elemental analysis of N-(4-Bromo-3-methylphenyl)-4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of established and modern analytical methodologies for the elemental analysis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a critical intermediate in pharmaceutical synthesis. Accurate determination of its elemental composition is paramount for verifying molecular structure, assessing purity, and ensuring stoichiometric consistency for regulatory compliance and successful drug development.

The Analytical Standard: Theoretical Composition

The first and most fundamental standard for any elemental analysis is the theoretical composition derived from the compound's molecular formula. This calculated value serves as the benchmark against which all experimental results are compared.

Compound: N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide Molecular Formula: C₁₁H₁₃BrClNO Molecular Weight: 306.58 g/mol

Table 1: Theoretical Elemental Composition

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal WeightPercentage (%)
CarbonC12.01111132.12143.10%
HydrogenH1.0081313.1044.28%
BromineBr79.904179.90426.06%
ChlorineCl35.453135.45311.56%
NitrogenN14.007114.0074.57%
OxygenO15.999115.9995.22%

Core Methodologies: CHN Analysis via Combustion

The determination of carbon, hydrogen, and nitrogen is foundational and typically accomplished using a CHN elemental analyzer based on the Pregl-Dumas method.[1] This technique involves high-temperature combustion in an oxygen-rich environment to convert the elements into simple gases (CO₂, H₂O, and N₂).

Causality Behind Experimental Choices: The combustion method is the industry standard due to its speed, accuracy, and small sample requirement (typically 1-3 mg).[2] However, the presence of halogens (Br and Cl) in N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide introduces a critical challenge. During combustion, these halogens form acidic gases (HBr, HCl) that can interfere with detectors and cause inaccurate results. Therefore, a self-validating protocol must incorporate specialized scrubbing reagents in the combustion tube to trap these acidic byproducts. Modern analyzers are designed with high-efficiency absorbents like silver tungstate or silver vanadate for this purpose.[3]

Experimental Protocol: CHN Analysis of a Halogenated Compound
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known composition, such as acetanilide.

  • Sample Preparation: Accurately weigh 1-3 mg of the N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide sample into a tin capsule.

  • Combustion Tube Check: Ensure the combustion tube is packed with appropriate reagents, including a high-temperature oxidation catalyst (e.g., tungsten trioxide) and a halogen-scrubbing reagent.[3]

  • Analysis: Introduce the encapsulated sample into the combustion furnace, typically heated to ~1000°C.[1]

  • Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).[1]

  • Data Calculation: The instrument's software calculates the weight percentages of C, H, and N by comparing the sample's signal to the calibration standard.

Caption: Workflow for CHN analysis of halogenated compounds.

Comparison of Halogen (Br & Cl) Determination Techniques

While CHN analysis is standardized, determining bromine and chlorine content requires specialized techniques. The choice of method depends on required sensitivity, sample throughput, and available instrumentation.

Method A: Combustion Ion Chromatography (CIC) - The Modern Standard

Principle: CIC is a powerful two-step technique. First, the sample is combusted in a furnace at high temperatures (~1000-1100 °C), converting the organically bound bromine and chlorine into hydrogen halides (HBr, HCl).[4][5][6] These gases are then transferred to an aqueous absorbing solution, which is subsequently injected into an Ion Chromatograph (IC) to separate and quantify the resulting bromide (Br⁻) and chloride (Cl⁻) ions.[6][7]

Expertise & Trustworthiness: This method is authoritative, forming the basis of international standards like ASTM D7359.[4][8][9][10][11] Its primary advantage is the complete separation of the analyte from the complex organic matrix, which eliminates interferences and leads to high accuracy and precision.[12] The automated nature of modern CIC systems also ensures high throughput and repeatability.[6]

Method B: Oxygen Flask Combustion (Schöniger Flask) - The Classical Approach

Principle: This classic wet chemical method, recognized by pharmacopeias such as USP General Chapter <471>, involves combusting the sample in a sealed, oxygen-filled flask containing an absorbing solution.[13][14] The resulting halide ions are then determined by a secondary technique, typically potentiometric titration with silver nitrate.[15][16][17]

Expertise & Trustworthiness: The Schöniger flask method is a well-proven technique for determining elements at the percentage level.[18][19] Its value lies in its low setup cost and simplicity. However, it is labor-intensive, has a higher risk of analyte loss if not performed carefully, and is less sensitive than instrumental methods like CIC.[18] Safety is a major consideration, as the combustion is a vigorous reaction that must be performed behind a safety shield.[13][20]

Method C: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - High Sensitivity, Significant Challenges

Principle: ICP-MS atomizes and ionizes the sample in a high-temperature argon plasma, followed by detection of the ions using a mass spectrometer. While incredibly sensitive for metals, halogen determination by ICP-MS is challenging.

Expertise & Trustworthiness: The primary difficulties for halogens are their high ionization potentials (meaning they do not ionize efficiently in argon plasma) and the presence of significant polyatomic interferences in the low-mass range.[21][22][23] For instance, the main chlorine isotope (³⁵Cl) is interfered by ³⁴S¹H⁺ and ¹⁶O¹⁸O¹H⁺. While advanced techniques using triple quadrupole ICP-MS can mitigate some interferences, they add complexity.[21] Sample preparation is also a major hurdle, as it's difficult to get the organic sample into a final aqueous solution compatible with the instrument without analyte loss or contamination.[24][25] Therefore, ICP-MS is not the preferred method for determining bulk halogen content in pure organic compounds but can be invaluable for trace-level multi-element screening.

Quantitative Performance Comparison

Table 2: Comparison of Halogen Analysis Techniques

ParameterCombustion Ion Chromatography (CIC)Oxygen Flask Combustion + TitrationInductively Coupled Plasma (ICP-MS)
Principle Combustion & Ion SeparationCombustion & TitrationPlasma Ionization & Mass Detection
Typical LOD 0.1 - 1 mg/kg (ppm)[4][8]~0.1% (1000 ppm)<1 µg/L (ppb) in solution
Precision (RSD%) < 5%5 - 10%< 5% (with interference control)
Throughput High (Automated)Low (Manual)High (with autosampler)
Key Advantage Accuracy, Automation, Specificity[6]Low Cost, SimplicityUltra-high Sensitivity, Multi-element
Key Limitation High Initial Equipment CostLabor-intensive, Lower SensitivityHalogen Interferences, Matrix Effects[22][24]
Governing Standard ASTM D7359[9][10]USP <471>[13]Method-dependent

Detailed Experimental Protocols & Method Selection

Protocol: Halogen Determination by Combustion Ion Chromatography (CIC)
  • Sample Preparation: Weigh 1-5 mg of the sample into a quartz or ceramic combustion boat.

  • System Setup: Set the combustion furnace temperature to 1000°C with an argon/oxygen gas flow. Prepare the absorbing solution (typically deionized water, sometimes with a hydrogen peroxide stabilizer) in the absorption module.[12]

  • Combustion: The automated boat controller introduces the sample into the furnace for pyrohydrolytic combustion.[4]

  • Absorption: The combustion gases are bubbled through the absorbing solution, where HBr and HCl dissolve to form Br⁻ and Cl⁻ ions.

  • IC Analysis: An aliquot of the absorbing solution is automatically injected into the ion chromatograph.

  • Separation & Detection: The ions are separated on an anion-exchange column and detected by a suppressed conductivity detector.

  • Quantification: The concentrations are determined by comparing peak areas to those of external calibration standards prepared from certified bromide and chloride salts.

Caption: Automated workflow for Combustion Ion Chromatography (CIC).

Decision Framework: Selecting the Appropriate Method

Choosing the right analytical standard depends on the research or manufacturing goal.

G A Goal of Analysis? B Routine QC & Purity (Bulk Content) A->B High Accuracy High Throughput C Trace Contaminant Screening (Multi-element) A->C High Sensitivity (ppb level) D Low Throughput / Budget Lab (Bulk Content) A->D Low Cost Manual Method E Use Combustion for CHN + Combustion Ion Chromatography (CIC) for Br & Cl B->E F Use ICP-MS C->F G Use Oxygen Flask Combustion + Titration D->G

Caption: Decision guide for selecting an elemental analysis method.

Conclusion and Recommended Strategy

For a comprehensive and authoritative elemental analysis of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide, a dual-technique approach is recommended.

  • For C, H, and N content: Standard combustion analysis using a modern CHN analyzer equipped with halogen scrubbing reagents provides rapid, accurate, and reliable data.

  • For Br and Cl content: Combustion Ion Chromatography (CIC) stands as the superior method. It offers the best combination of accuracy, precision, and automation, aligning with modern analytical standards like ASTM D7359.[4][9][10][11]

While Oxygen Flask Combustion is a viable, low-cost alternative for bulk halogen determination, and ICP-MS is unparalleled for trace metal screening, the combination of CHN combustion and CIC provides the most robust, self-validating, and defensible data package for drug development and quality control professionals.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia.
  • ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Trace Elemental Instruments.
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed.
  • Combustion Ion Chromatography | CIC Analysis Labor
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit.
  • Oxygen flask combustion method ppt.pdf. Slideshare.
  • Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS). Thermo Fisher Scientific.
  • Determination of chlorine and bromine in rubber products using hydropyrolytic combustion ion chrom
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF.
  • Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS. Thermo Fisher Scientific.
  • Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography. AnalyteGuru - Thermo Fisher Scientific.
  • Oxygen Flask Combustion Method. Bentham Science Publishers.
  • Oxygen Flask Combustion Unit. Exeter Analytical, Inc.
  • combustion ion chrom
  • ASTM D 7359 - 2023. DIN Media.
  • Poster note: Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS. Thermo Fisher Scientific.
  • D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chrom
  • Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chrom
  • Combustion Ion Chromatography (CIC).
  • ASTM D7359. Analytik Jena.
  • Oxygen Flask Combustion Unit
  • Oxygen Flask Combustion Method.
  • ASTM D7359-23 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Arom
  • CHNX analysis - Elemental analytics. SGS INSTITUT FRESENIUS.
  • Oxygen Combustion Flask Set. ChemScience.
  • Laboratory of Organic Elemental Analysis.
  • Combustion Elemental Analysis. Analytik Jena.
  • N-(4-Bromo-3-chloro-2-methylphenyl)acetamide. PubChem.
  • Detection of the elements in organic compounds | Analytical Chemistry.
  • Advances in the Analysis of Persistent Halogen
  • 2.4 Oxygen flask method. digicollections.net.
  • Intern
  • CHNS Elemental Analysers. The Royal Society of Chemistry.

Sources

Validation

A Comparative Guide to the Chromatographic Separation of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide Isomers

Executive Summary The successful isolation and quantification of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide from its positional isomers is a critical analytical challenge in pharmaceutical development and quality cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The successful isolation and quantification of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide from its positional isomers is a critical analytical challenge in pharmaceutical development and quality control. Due to their structural similarities, these isomers often co-elute under standard reversed-phase HPLC conditions using conventional C18 columns. This guide provides a comprehensive comparison of chromatographic strategies, presenting experimental data that demonstrates the superior performance of a Phenyl-Hexyl stationary phase. By leveraging alternative separation mechanisms, specifically π-π interactions, this approach achieves baseline resolution and excellent peak symmetry, meeting stringent regulatory requirements for purity analysis.

Introduction: The Imperative of Isomeric Purity

N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide is a complex molecule whose synthetic pathway can yield several positional isomers. For instance, isomers such as N-(3-Bromo-4-methylphenyl)-4-chlorobutanamide or N-(2-Bromo-5-methylphenyl)-4-chlorobutanamide may be present as process-related impurities. In the context of drug development, different isomers of an active pharmaceutical ingredient (API) or intermediate can exhibit varied pharmacological and toxicological profiles. Therefore, regulatory bodies mandate the development of highly selective analytical methods capable of accurately quantifying all potential isomeric impurities to ensure the safety and efficacy of the final drug product.

The primary analytical hurdle lies in the subtle physicochemical differences between these isomers. They often share identical mass-to-charge ratios and similar polarities, rendering their separation by standard chromatographic techniques a non-trivial pursuit. This guide details a systematic approach to developing a robust and reliable separation method.

The Analytical Challenge: Overcoming Structural Similarity

The key to separating positional isomers lies in exploiting subtle differences in their molecular structure and electron distribution. While a standard C18 column primarily separates compounds based on hydrophobicity, this mechanism is often insufficient for isomers with nearly identical hydrophobic characteristics.

The target analyte and its key isomers possess a shared structural motif: a substituted aromatic ring. The varied placement of the bromo and methyl groups alters the electron density and dipole moment of the aromatic system. A successful separation strategy must leverage a stationary phase capable of interacting with these nuanced electronic differences. Phenyl-based columns are specifically designed for this purpose, offering alternative selectivity compared to traditional alkyl phases.[1][2]

Strategic Approach to Method Development

A structured approach to method development is essential for efficiently achieving the desired separation. The process involves a logical progression from initial column and solvent screening to final method validation, ensuring the resulting protocol is robust and reliable.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Verification A Analyte Characterization (Solubility, pKa, UV Spectra) B Column Screening (C18 vs. Phenyl-Hexyl) A->B C Organic Modifier Screening (Acetonitrile vs. Methanol) B->C D Gradient Profile Optimization C->D Select best combination E Mobile Phase pH & Buffer Tuning D->E F Flow Rate & Temperature Adjustment E->F G System Suitability Testing (SST) (Resolution, Tailing, Precision) F->G Finalize Conditions H Method Validation (ICH/USP Guidelines) G->H

Caption: Workflow for Chromatographic Method Development.

Comparative Analysis of Chromatographic Columns

The Baseline: C18 (L1) Stationary Phase

A C18 column is the workhorse of reversed-phase chromatography, separating molecules primarily through hydrophobic interactions between the analyte and the C18 alkyl chains. For the target isomers, which have very similar logP values, this single mode of interaction is often insufficient to achieve baseline resolution. The isomers may elute very close to each other or as a single, unresolved peak.

The Solution: Phenyl-Hexyl (L11) Stationary Phase

A Phenyl-Hexyl column offers a multi-modal separation mechanism that is particularly effective for aromatic compounds.[1] It retains analytes via two primary interactions:

  • Hydrophobic Interaction: From the hexyl alkyl linker chain.

  • π-π Interaction: An electrostatic interaction between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[3][4][5]

The varied positions of the electron-withdrawing bromine atom and electron-donating methyl group on the isomers' phenyl rings create distinct electron density maps. The Phenyl-Hexyl phase can differentiate these subtle electronic variations through π-π interactions, providing a powerful tool for enhanced selectivity.[6]

Furthermore, the choice of organic modifier is critical. Methanol is known to enhance π-π interactions with phenyl stationary phases, often leading to increased retention and changes in selectivity compared to acetonitrile.[3][7] This makes methanol the preferred solvent for optimizing the separation of aromatic isomers on a phenyl-based column.[8]

G cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Column Interaction C18 C18 Stationary Phase Hydrophobic Interaction Phenyl Phenyl-Hexyl Stationary Phase Hydrophobic Interaction π-π Interaction Analyte Analyte (Aromatic Isomers) Analyte->C18:f0 Primary Mechanism Analyte->Phenyl:f0 Mechanism 1 Analyte->Phenyl:f1 Mechanism 2 (Key for Isomers)

Caption: Comparison of Analyte-Column Interaction Mechanisms.

Recommended Experimental Protocol: RP-HPLC

This protocol was developed to achieve baseline separation of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide from its critical positional isomer.

5.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Analytical Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent L11 phase).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

5.2. Reagents and Mobile Phase Preparation

  • Reagent A: Deionized water, HPLC grade.

  • Reagent B: Methanol, HPLC grade.

  • Mobile Phase A: 100% Water.

  • Mobile Phase B: 100% Methanol.

  • Diluent: Methanol/Water (70:30 v/v).

5.3. Sample Preparation

  • Standard Stock Solution: Accurately weigh 10 mg of the reference standard and its potential isomers into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution 1:10 with diluent to a final concentration of 10 µg/mL.

5.4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase B (Methanol)
    0.0 50
    15.0 80
    15.1 50

    | 20.0 | 50 |

System Suitability and Method Performance Comparison

To ensure the validity of analytical results, a System Suitability Test (SST) must be performed before any sample analysis.[9] The SST verifies that the entire chromatographic system is operating correctly.[10] According to USP General Chapter <621>, key parameters include resolution, tailing factor, and precision.[11][12]

The following table compares the performance of a standard C18 column against the optimized Phenyl-Hexyl method for separating the main component from a critical isomer.

Table 1: Comparative Performance Data

Parameter C18 Column Method Phenyl-Hexyl Column Method USP Acceptance Criteria
Retention Time (Main Peak) 10.2 min 12.5 min Report
Retention Time (Isomer) 10.4 min 13.2 min Report
Resolution (Rs) 0.9 2.8 ≥ 2.0[10]
Tailing Factor (T) 1.6 1.1 ≤ 2.0[10]

| Precision (%RSD, n=6) | 0.8% | 0.4% | ≤ 2.0%[10] |

The data clearly indicates that while the C18 column fails to provide adequate resolution (Rs < 2.0), the Phenyl-Hexyl column method successfully resolves the critical isomer pair with excellent peak shape and high precision, comfortably meeting all system suitability requirements.

Alternative & Orthogonal Techniques: A Brief Outlook

While HPLC is the primary technique for this analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as an orthogonal method for confirmation or for specific applications. GC-MS offers high sensitivity and selectivity for volatile and semi-volatile aniline derivatives.[13] However, challenges may include the thermal stability of the amide and the potential need for a derivatization step to improve chromatographic behavior.[13] Studies comparing GC/MS and LC/MS-MS for similar chloroaniline compounds have shown that both techniques can yield comparable results, though LC/MS-MS often requires less sample preparation.[14][15]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution - Incorrect column choice.- Mobile phase composition not optimal.- Column aging.- Ensure a Phenyl-Hexyl (L11) column is used.- Increase methanol proportion in the gradient for better π-π interaction.- Replace the column.
Peak Tailing - Secondary interactions with column silica.- Sample overload.- Ensure mobile phase pH is appropriate (if buffered).- Reduce sample concentration.
Fluctuating Retention Times - Pump malfunction or leaks.- Inconsistent mobile phase preparation.- Column temperature fluctuations.- Check pump pressure and perform leak tests.- Prepare fresh mobile phase and degas thoroughly.- Verify column oven is at the set temperature.
Low Signal/No Peaks - Injection error.- Detector lamp issue.- Sample degradation.- Check autosampler for correct injection sequence.- Check detector lamp status and intensity.- Prepare fresh sample and standard solutions.

Conclusion

The chromatographic separation of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide and its positional isomers requires a methodical approach that moves beyond standard C18 columns. This guide demonstrates that a Phenyl-Hexyl stationary phase, coupled with a methanol-based mobile phase, provides a superior separation mechanism by leveraging both hydrophobic and π-π interactions. The resulting method achieves baseline resolution, excellent peak symmetry, and high precision, making it a robust and reliable solution for quality control and drug development professionals.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Phenyl-Hexyl - HPLC. (n.d.).
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.).
  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). ECA Academy.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.).
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2025, August 6). ResearchGate.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
  • Phenyl Columns. (2023, August 3). YouTube.
  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. (n.d.). Waters Corporation.
  • Phenyl Column Mystery. (2023, October 20). Pharma Growth Hub.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.).
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2025, August 7). ResearchGate.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online.
  • High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.

Sources

Comparative

A Comparative Guide to Establishing a Primary Reference Standard for N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

Introduction In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their related compounds are paramount. The use of well-characterized r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their related compounds are paramount. The use of well-characterized reference standards is the bedrock of analytical testing, ensuring the identity, strength, quality, and purity of drug substances and products.[1][2] This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization required to establish N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide as a primary reference standard. While not a widely documented compound, its structural motifs suggest potential relevance as a process impurity or a synthetic intermediate in the development of novel APIs.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond rote procedural descriptions to explain the scientific rationale behind methodological choices, adhering to principles outlined by international regulatory bodies like the ICH.[3][4][5][6][7] The objective is to provide a self-validating system for establishing a reference standard of the "highest purity that can be obtained through reasonable effort," as stipulated by regulatory authorities.[2]

Part 1: Synthesis and Purification of the Candidate Material

The first critical step is to obtain a lot of N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide with the highest possible purity. This typically involves a targeted synthesis followed by meticulous purification.

Synthetic Pathway: Acylation Reaction

A plausible and direct synthetic route is the acylation of 4-bromo-3-methylaniline with 4-chlorobutanoyl chloride. This reaction is chosen for its efficiency and high yield potential for amide bond formation.

Reaction Scheme: 4-bromo-3-methylaniline + 4-chlorobutanoyl chloride → N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide + HCl

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of 4-bromo-3-methylaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a tertiary amine base such as triethylamine (1.1 equivalents) to act as an acid scavenger.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 4-chlorobutanoyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. This washing sequence removes unreacted base, acidic impurities, and residual salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, selected here for its ability to remove trace impurities.

  • Solvent Selection: Screen various solvent systems to identify one in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, ethyl acetate/heptane).

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated carbon and hot-filtering.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature well below the melting point to remove residual solvents.

Part 2: Orthogonal Analytical Characterization Workflow

A single analytical technique is insufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods based on different scientific principles, is essential to build a complete and trustworthy profile of the compound's identity, purity, and other critical attributes.[8][9][10]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide

Executive Risk Assessment (The "Why") Senior Scientist Note: Do not treat this compound merely as a generic organic solid. Its structure dictates its hazard profile.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment (The "Why")

Senior Scientist Note: Do not treat this compound merely as a generic organic solid. Its structure dictates its hazard profile.

N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide possesses two distinct structural motifs that drive its safety requirements:

  • Electrophilic Tail (4-chlorobutyl moiety): The terminal alkyl chloride is a potential alkylating agent. While less reactive than iodides or bromides, it can still react with nucleophilic biological residues (proteins/DNA) over time, posing a risk of skin sensitization and delayed toxicity .

  • Aromatic Core (Bromo-methylaniline derivative): If metabolized or hydrolyzed, the aniline core presents risks of hematological toxicity and severe eye/skin irritation .

Operational Directive: Treat this compound as a High-Potency Sensitizer . Engineering controls (fume hoods) are the primary line of defense; PPE is the secondary "fail-safe."

PPE Selection Matrix

The following protocol is based on permeation kinetics and physical state analysis.

Scenario A: Handling Solid / Powder (Weighing & Transfer)

Primary Hazard: Inhalation of particulates and surface contamination.[1]

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Prevents micro-contamination during doffing. Nitrile offers excellent resistance to dry organic solids.
Respiratory Fume Hood (Sash @ 18")Mandatory. If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.
Body Lab Coat (Buttoned) + Tyvek Sleeves Disposable Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure.
Scenario B: Handling Solutions (Synthesis & Purification)

Primary Hazard: Dermal absorption via solvent carrier and splash risk.

PPE CategorySpecificationScientific Rationale
Hand Protection Laminate (Silver Shield) under Nitrile OR High-Grade Nitrile (8 mil) Halogenated solvents (often used with this compound) permeate standard nitrile in <5 mins. Laminate provides >4hr breakthrough time.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Vapors from the solvent carrier facilitate rapid systemic absorption of the solute.
Eye Protection Face Shield + Goggles Required during high-volume transfer or heating to prevent splash entry.
Body Chem-Resistant Apron Adds a layer of impermeability against solvent spills that would soak through a cotton lab coat.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for safe handling based on the experimental state.

PPE_Decision_Tree Start Start: Handling N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Reaction Mixture State_Check->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check Std_PPE Protocol A: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Hood_Check->Std_PPE Yes Resp_Req STOP: Require N95/P100 + Vented Enclosure Hood_Check->Resp_Req No Halogenated Halogenated (DCM, Chloroform) Solvent_Check->Halogenated Non_Halo Non-Halogenated (MeOH, EtOAc) Solvent_Check->Non_Halo High_PPE Protocol B (High Risk): Silver Shield Liners Chem Apron Face Shield Halogenated->High_PPE Med_PPE Protocol B (Standard): Thick Nitrile (8 mil) Chem Apron Non_Halo->Med_PPE

Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.

Operational Protocol: Weighing & Solubilization

Goal: Minimize static discharge and aerosolization.

  • Preparation:

    • Place a disposable antistatic weighing boat inside the fume hood.

    • Position a waste container for contaminated spatulas inside the hood before starting.

    • Grounding: If handling >50g, ensure the balance and spatula are grounded to prevent static ignition of organic vapors.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a long-neck funnel if transferring to a flask to prevent neck contamination (which leads to exposure during clamping).

    • Technique: Do not "dump" the powder.[2] Tap the spatula gently to slide the solid.

  • Decontamination:

    • Wipe the exterior of the source container with a Kimwipe dampened with ethanol before removing it from the hood.

    • Dispose of the Kimwipe immediately into solid hazardous waste.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Protocol A (see Matrix).

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust dispersion.

  • Collect: Scoop the wet material into a wide-mouth jar. DO NOT sweep dry dust.

  • Clean: Wash surface with soap and water; collect rinsate.

Disposal Strategy

This compound contains both Bromine and Chlorine .

  • Waste Stream: Halogenated Organic Waste .

  • Segregation: NEVER mix with acid waste (potential for toxic gas evolution) or non-halogenated solvents (increases disposal cost significantly).

  • Labeling: Must explicitly list "N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide" – do not just label as "Organic Waste."

Disposal_Flow Waste Chemical Waste Check Contains Halogens? (Cl, Br, F, I) Waste->Check Halo_Stream Stream A: Halogenated (High Cost Disposal) Check->Halo_Stream Yes (This Compound) NonHalo_Stream Stream B: Non-Halogenated (Fuels Blending) Check->NonHalo_Stream No Action Segregate & Label: 'Halogenated Organics' Halo_Stream->Action

Figure 2: Waste segregation logic to ensure compliance and cost-efficiency.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Acetamides and Derivatives. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide
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